1-methyl-3-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-methyl-3-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-20-15(23-6-3-4-7-23)13-16(21-14)24-9-11-25(12-10-24)17-18(26)22(2)8-5-19-17/h5,8,13H,3-4,6-7,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYNIXWKKMFAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN(C3=O)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine and piperazine have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. In vitro assays demonstrated significant activity against leukemia and solid tumors, suggesting that this compound could be further explored as an anticancer agent .
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Antimicrobial Properties :
- The compound has been investigated for its antimicrobial properties. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial death. This suggests potential applications in treating infections caused by resistant strains of bacteria .
-
Neurological Applications :
- Given the piperazine moiety's known effects on neurotransmitter systems, there is potential for this compound in treating neurological disorders such as anxiety or depression. Compounds with similar structures have been shown to modulate serotonin and dopamine receptors, which are crucial in mood regulation .
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Leukemia Treatment :
- Bacterial Infections :
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes substitution at the C2 and C4 positions due to electron-deficient aromatic character. Key findings include:
These reactions typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C). Steric hindrance from the 2-methyl group on the pyrimidine reduces reactivity at C2 compared to unsubstituted analogues .
Oxidation of the Dihydropyrazinone Core
The 1,2-dihydropyrazin-2-one moiety is susceptible to oxidation, forming fully aromatic pyrazinones under controlled conditions:
Oxidation enhances π-conjugation, improving binding affinity to kinase ATP pockets by ~3-fold in biochemical assays .
Cross-Coupling Reactions
The pyrimidine and pyrazinone rings participate in palladium-catalyzed couplings for late-stage diversification:
For example, coupling with 4-fluorophenylboronic acid under Suzuki conditions achieves 62% yield but fails at the C6 position due to the bulky pyrrolidine group .
Reductive Amination and Alkylation
The piperazine nitrogen undergoes functionalization to modulate physicochemical properties:
| Reaction | Reagents | Purpose | Resultant LogP Shift |
|---|---|---|---|
| Reductive amination | NaBH3CN, CH3COOH | Introduction of polar substituents | ΔLogP = -1.2 |
| Alkylation | CH3I, K2CO3 | N-Methylation for CNS penetration | ΔLogP = +0.8 |
Methylation at the piperazine nitrogen increases blood-brain barrier permeability (brain/plasma ratio = 0.88 in murine models) .
Hydrolysis and Stability Studies
The compound exhibits pH-dependent hydrolysis:
| Condition | Half-life (25°C) | Primary Degradation Pathway |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | 4.2h | Cleavage of piperazine-pyrimidine bond |
| pH 7.4 (phosphate buffer) | >72h | No significant degradation |
Degradation products include 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-ol (m/z 207.1) and 1-methyl-1,2-dihydropyrazin-2-one (m/z 113.1) .
Photochemical Reactivity
UV irradiation (254 nm) induces dimerization via the dihydropyrazinone core:
| Solvent | Time | Dimer Yield | Proposed Mechanism |
|---|---|---|---|
| MeOH | 24h | 22% | [2+2] Cycloaddition |
| THF | 48h | 8% | Radical-mediated coupling |
Dimerization reduces solubility (Saq < 0.1 mg/mL) but enhances thermal stability (Tm ↑ 38°C) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share core motifs (pyrimidine, piperazine, or piperidine rings) but differ in substituents, leading to variations in properties. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The pyrrolidine group in the target compound (vs. Piperazine vs. Piperidine Linkers: Piperazine in the target compound offers two nitrogen atoms for hydrogen bonding, contrasting with the single nitrogen in piperidine-based analogs (e.g., EP 2023/39 compounds), which may alter target binding kinetics .
This difference could impact target selectivity (e.g., kinase vs. GPCR targets).
Synthetic Feasibility: The target compound’s pyrrolidine and methyl groups may simplify synthesis compared to analogs with branched or aromatic substituents (e.g., phenoxypropanone), which require multi-step functionalization .
Preparation Methods
Synthesis of 2-Methyl-6-(Pyrrolidin-1-yl)Pyrimidin-4-yl Intermediate
The pyrimidine core is functionalized via a two-step protocol:
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Chloropyrimidine activation : 4-Chloro-2-methylpyrimidine undergoes bromination at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 4-chloro-6-bromo-2-methylpyrimidine.
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Pyrrolidine introduction : The bromine atom is displaced by pyrrolidine via nucleophilic aromatic substitution (SNAr) in the presence of a base (e.g., K2CO3) at 80–100°C.
Critical parameters :
Piperazine Coupling via Buchwald–Hartwig Amination
The 4-chloro group on the pyrimidine reacts with 1-methylpiperazine under palladium catalysis:
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Catalyst system : Pd2(dba)3/Xantphos (3–5 mol%).
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Base : Cs2CO3 or t-BuONa.
Mechanistic insight : Oxidative addition of Pd(0) to the C–Cl bond forms a Pd(II) intermediate, followed by amine coordination and reductive elimination to yield the coupled product.
Table 2: Optimization of Coupling Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 4 mol% Pd2(dba)3 | Maximizes turnover |
| Ligand | Xantphos | Prevents Pd aggregation |
| Temperature | 110°C | Balances rate and decomposition |
Dihydropyrazinone Formation via Cyclization
The 1,2-dihydropyrazin-2-one ring is constructed from a linear dipeptide derivative:
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Deprotection : A Z-protected dipeptidyl chloromethyl ketone is treated with HCl–dioxane to remove protecting groups.
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Cyclization : The free amine undergoes intramolecular nucleophilic attack on the chloromethyl ketone in refluxing methanol, forming the six-membered ring.
Key observation : Deuteriation studies confirm a stepwise mechanism involving olefin intermediates, with two deuterium atoms incorporated at position 5 during cyclization.
Final Assembly and Purification
The three components are conjugated sequentially:
-
Piperazine–pyrimidine coupling (Section 2.2) yields the central scaffold.
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Dihydropyrazinone attachment : The piperazine nitrogen reacts with a brominated dihydropyrazinone precursor under Ullmann conditions (CuI, 1,10-phenanthroline, K3PO4, DMF, 120°C).
Purification :
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Chromatography : Silica gel (EtOAc/hexanes gradient).
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Crystallization : Ethanol/water recrystallization enhances purity to >98%.
Analytical Characterization
Spectroscopic data :
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1H NMR (400 MHz, DMSO-d6): δ 8.61–8.50 (m, 1H, pyrimidine-H), 3.00 (s, 3H, N–CH3), 2.13 (m, 4H, piperazine).
Computational validation : Molecular docking confirms planarity of the dihydropyrazinone ring, enabling π-stacking with biological targets.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-3-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one, and how do substituent modifications affect yield?
- Methodological Answer : The synthesis of piperazinyl-pyrimidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, substituting the pyrrolidine group at the pyrimidine C6 position requires careful control of reaction temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to avoid side reactions. Evidence from similar compounds shows that electron-donating groups on the pyrimidine ring enhance reactivity with piperazine . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) is critical for isolating the target compound .
Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?
- Methodological Answer : Purity assessment should combine multiple techniques:
- HPLC : Use a reverse-phase C18 column with UV detection (λ = 254 nm) and a mobile phase of 0.1% formic acid in H₂O:ACN (70:30). Retention time consistency (±0.2 min) indicates purity .
- TLC : Silica gel plates with CHCl₃:MeOH (9:1) as the eluent; Rf values should match reference standards .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical mass .
Q. What strategies mitigate hydrolysis or degradation during storage?
- Methodological Answer : Stability studies on analogous compounds suggest:
- Storage at –20°C in inert atmospheres (argon) to prevent oxidation.
- Use of lyophilized forms for aqueous solubility, with pH adjustment to 6–7 to minimize hydrolysis .
- Regular NMR (¹H, ¹³C) or FTIR monitoring to detect degradation products (e.g., loss of pyrrolidine or pyrimidine ring opening) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding piperazine ring conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018/3 software is ideal for determining bond angles and torsional strain in the piperazine-pyrimidine core. For example:
- Crystallize the compound in ethanol/water (3:1) at 4°C.
- Refine data with SHELXL’s least-squares method; focus on the piperazine N–C–C–N torsion angle (typically 40–60° in chair conformations) .
- Compare with structurally similar molecules (e.g., 2-{4-[(1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine) to validate deviations .
Q. What computational approaches are suitable for structure-activity relationship (SAR) studies targeting pyrrolidine-pyrimidine interactions?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). Parameterize the pyrrolidine nitrogen as a hydrogen-bond donor .
- QSAR Modeling : Apply Gaussian 16 for DFT calculations to correlate substituent electronegativity (e.g., methyl vs. ethyl groups) with bioactivity .
- MD Simulations : GROMACS for assessing piperazine flexibility in aqueous environments; monitor RMSD values (<2 Å indicates stability) .
Q. How should researchers address contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Assay Standardization : Use reference compounds (e.g., 3,4-dihydropyrido[2,3-b]pyrazin-2-ones) to calibrate enzymatic inhibition assays .
- Buffer Optimization : Test pH (7.4 vs. 6.8) and ionic strength (150 mM NaCl vs. KCl) to identify conditions affecting target binding .
- Meta-Analysis : Apply ANOVA to cross-study datasets (e.g., pIC₅₀ values from kinase assays) to identify outliers or systematic biases .
Q. What synthetic modifications enhance the compound’s metabolic stability without compromising potency?
- Methodological Answer :
- Isosteric Replacement : Substitute the pyrimidine C2 methyl group with trifluoromethyl to reduce CYP450-mediated oxidation .
- Deuterium Incorporation : Replace hydrogen atoms at metabolically labile positions (e.g., piperazine CH₂ groups) with deuterium to prolong half-life .
- Prodrug Design : Introduce ester or phosphate groups at the pyrazinone oxygen to improve solubility and in vivo release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
